
1-Cyclopropyl-3-nitro-1H-pyrazole
概要
説明
“1-Cyclopropyl-3-nitro-1H-pyrazole” is a chemical compound . It has a molecular weight of 153.14 daltons and a molecular formula of C6H7N3O2 .
Synthesis Analysis
The synthesis of pyrazoles, the class of compounds to which “1-Cyclopropyl-3-nitro-1H-pyrazole” belongs, can be achieved through various strategies . These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-3-nitro-1H-pyrazole” consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles, including “1-Cyclopropyl-3-nitro-1H-pyrazole”, can undergo a variety of chemical reactions. These include [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Cyclopropyl-3-nitro-1H-pyrazole” include a boiling point of 303.0±15.0 °C and a density of 1.0±0.1 g/cm3 .
科学的研究の応用
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They have been used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Drug Discovery
In the field of drug discovery, pyrazoles are often used due to their versatile frameworks . They have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .
Agrochemistry
Pyrazoles also find applications in agrochemistry . However, the specific use of “1-Cyclopropyl-3-nitro-1H-pyrazole” in this field would require further research.
Coordination Chemistry
In coordination chemistry, pyrazoles are often used due to their ability to act as ligands . They can form complexes with various metals, contributing to a wide range of chemical reactions.
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which are used in many areas of research, including catalysis, materials science, and medicinal chemistry.
Synthetic Techniques
Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These synthetic techniques have wide applications in the field of chemistry.
Safety and Hazards
将来の方向性
The future directions for “1-Cyclopropyl-3-nitro-1H-pyrazole” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , and these areas could be further explored.
作用機序
Target of Action
Pyrazole derivatives have been known to interact with various targets such as estrogen receptors and alcohol dehydrogenase .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes.
Pharmacokinetics
The compound has a predicted boiling point of 303.0±15.0 °C and a predicted density of 1?±.0.1 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-3-nitro-1H-pyrazole. For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of organoboron reagents like pyrazoles, is known to be influenced by environmental conditions . .
特性
IUPAC Name |
1-cyclopropyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-9(11)6-3-4-8(7-6)5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFQRBCNMTWGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679544 | |
| Record name | 1-Cyclopropyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-nitro-1H-pyrazole | |
CAS RN |
1240579-10-5 | |
| Record name | 1-Cyclopropyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


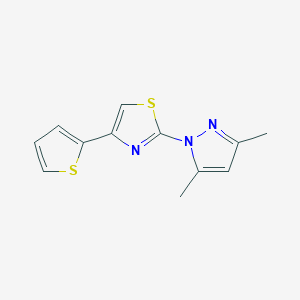
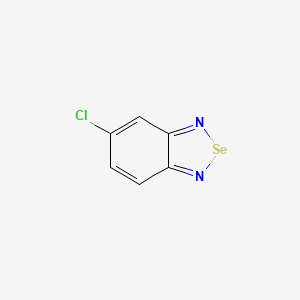
![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)
![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)
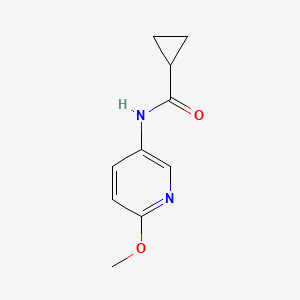
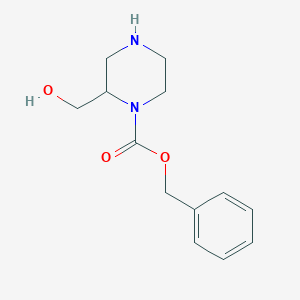
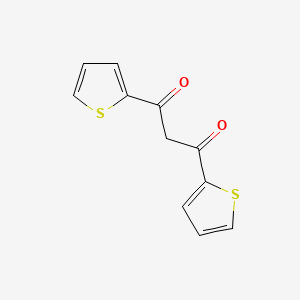

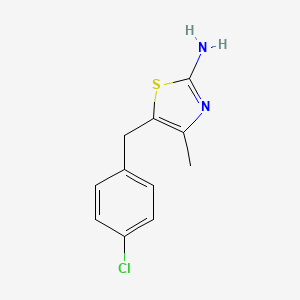
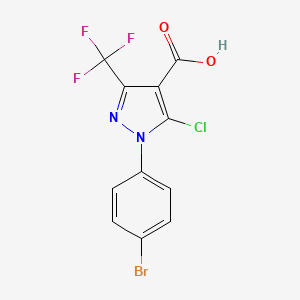
![6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3032140.png)
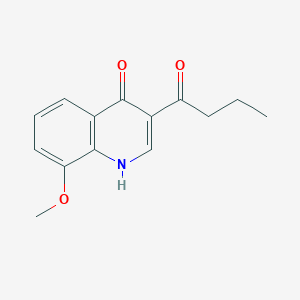
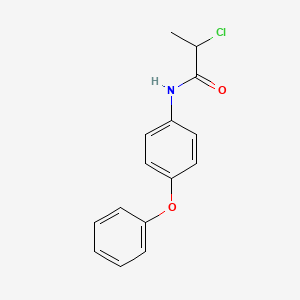
![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)